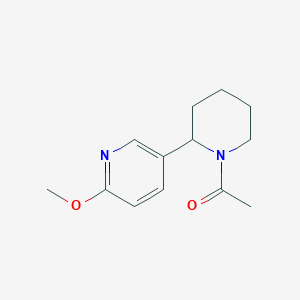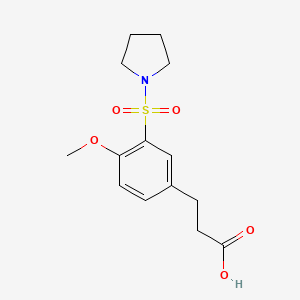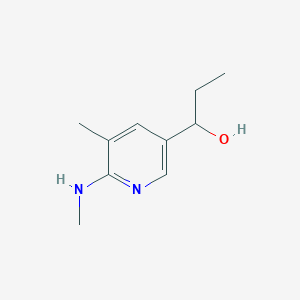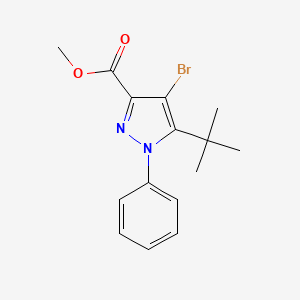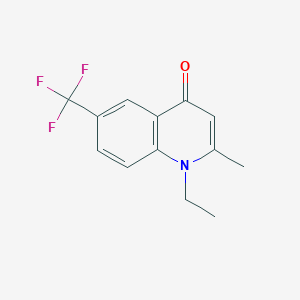
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is a complex organic compound characterized by its unique structure, which includes multiple pyridine and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of pyridine derivatives, followed by their coupling with phenyl groups through various organic reactions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenyl or pyridine compounds.
科学的研究の応用
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine and phenyl derivatives with comparable structures and functional groups. Examples include:
- N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(ethylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide
- N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(propylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide
Uniqueness
N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C33H26N6O6 |
|---|---|
分子量 |
602.6 g/mol |
IUPAC名 |
1-N-[4-(2-carbamoylpyridin-4-yl)oxyphenyl]-3-N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C33H26N6O6/c1-35-33(43)29-19-27(14-16-37-29)45-25-11-7-23(8-12-25)39-32(42)21-4-2-3-20(17-21)31(41)38-22-5-9-24(10-6-22)44-26-13-15-36-28(18-26)30(34)40/h2-19H,1H3,(H2,34,40)(H,35,43)(H,38,41)(H,39,42) |
InChIキー |
JYKWOLGWNPGINW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)OC5=CC(=NC=C5)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



